1,3-Diethyl-2,3-dihydro-1H-imidazole
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Overview
Description
1,3-Diethyl-2,3-dihydro-1H-imidazole is a heterocyclic compound that belongs to the imidazole family. Imidazoles are five-membered rings containing two nitrogen atoms at non-adjacent positions. This particular compound is characterized by the presence of two ethyl groups attached to the nitrogen atoms, making it a diethyl derivative. Imidazoles are known for their diverse chemical and biological properties, making them valuable in various fields such as pharmaceuticals, agrochemicals, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Diethyl-2,3-dihydro-1H-imidazole can be synthesized through several methods. One common approach involves the cyclization of amido-nitriles in the presence of a nickel catalyst. The reaction proceeds through proto-demetallation, tautomerization, and dehydrative cyclization to yield the desired imidazole derivative . Another method involves the treatment of 1,3-dialkyl-2-(phenylsulfanyl)imidazolium salts with primary carbamates or amides in the presence of a base such as lithium diisopropylamide (LDA) or sodium hydride (NaH) .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of catalysts, solvents, and reaction parameters is crucial to achieving efficient production. The use of continuous flow reactors and automated systems can further enhance the scalability and reproducibility of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
1,3-Diethyl-2,3-dihydro-1H-imidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form imidazole N-oxides.
Reduction: Reduction reactions can convert the imidazole ring to dihydroimidazole derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the imidazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield imidazole N-oxides, while substitution reactions can produce various alkylated, acylated, or sulfonylated imidazole derivatives .
Scientific Research Applications
1,3-Diethyl-2,3-dihydro-1H-imidazole has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1,3-Diethyl-2,3-dihydro-1H-imidazole involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor by binding to the active site of enzymes, thereby blocking their activity. It can also interact with nucleic acids and proteins, affecting their function and stability . The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
1,3-Diethyl-2,3-dihydro-1H-imidazole can be compared with other similar compounds, such as:
1,3-Dimethyl-2,3-dihydro-1H-imidazole: This compound has methyl groups instead of ethyl groups, resulting in different chemical and biological properties.
1,3-Diethyl-1H-benzo[d]imidazol-2(3H)-one: This derivative contains a benzo ring fused to the imidazole ring, which can alter its reactivity and applications.
1,3-Dialkyl-2,3-dihydro-2-imino-1H-imidazoles: These compounds have an imino group at the 2-position, which can influence their chemical behavior and biological activity.
The uniqueness of this compound lies in its specific substitution pattern and the resulting properties, making it suitable for particular applications in research and industry.
Properties
Molecular Formula |
C7H14N2 |
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Molecular Weight |
126.20 g/mol |
IUPAC Name |
1,3-diethyl-2H-imidazole |
InChI |
InChI=1S/C7H14N2/c1-3-8-5-6-9(4-2)7-8/h5-6H,3-4,7H2,1-2H3 |
InChI Key |
RYNROCNODWBDCM-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CN(C=C1)CC |
Origin of Product |
United States |
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